Mito-DK

Mitochondrial Biology Fluorescent Probe Cell Death

Mito-DK is a nonreaction-based, multifunctional fluorescent probe (C34H26FIN2, MW 608.5) for simultaneous, crosstalk-free detection of mitochondrial polarity, mtDNA levels, and morphology. Eliminate multiple assays and reduce variability in pyroptosis and drug discovery studies. Ideal for high-content screening and long-term live-cell imaging with high photostability and low cytotoxicity.

Molecular Formula C34H26FIN2
Molecular Weight 608.5 g/mol
Cat. No. B12362393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMito-DK
Molecular FormulaC34H26FIN2
Molecular Weight608.5 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C=CC3=CC=[N+](C4=CC=CC=C34)C)C5=C1C=CC(=C5)C#CC6=CC=C(C=C6)F.[I-]
InChIInChI=1S/C34H26FN2.HI/c1-3-37-33-18-13-25(9-8-24-11-16-28(35)17-12-24)22-30(33)31-23-26(14-19-34(31)37)10-15-27-20-21-36(2)32-7-5-4-6-29(27)32;/h4-7,10-23H,3H2,1-2H3;1H/q+1;/p-1
InChIKeyMRBKTCWWYHJNPV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mito-DK: A Multifunctional Fluorescent Probe for Mitochondrial Polarity, mtDNA, and Morphology Analysis in Live Cells


Mito-DK is a nonreaction-based, multifunctional small-molecule fluorescent probe (C34H26FIN2, MW 608.5) designed for live-cell mitochondrial research . Its core function is the simultaneous, crosstalk-free detection of mitochondrial polarity, mitochondrial DNA (mtDNA) levels, and mitochondrial morphology [1]. This integrated approach enables real-time, multidimensional assessment of mitochondrial dynamics and associated cellular processes, such as pyroptosis in cancer cells .

Why Mito-DK Cannot Be Replaced by Single-Parameter Mitochondrial Dyes (e.g., MitoTracker, JC-1)


Generic mitochondrial dyes, such as MitoTracker (for morphology/mass) or JC-1/TMRM (for membrane potential), are designed to measure a single parameter [1]. Their use in complex biological studies like pyroptosis requires multiple stains and parallel experiments, introducing experimental variability, spectral crosstalk, and increased cost. Mito-DK's ability to simultaneously report on three distinct mitochondrial parameters—polarity, mtDNA, and morphology—without spectral crosstalk provides a unique, integrated dataset from a single experiment, making it a non-interchangeable tool for researchers investigating multifaceted mitochondrial dysfunction [2].

Quantitative Evidence for Mito-DK's Differential Performance vs. Standard Mitochondrial Probes


Multiplexed, Crosstalk-Free Detection of 3 Mitochondrial Parameters vs. Single-Parameter Probes

Mito-DK is a non-reaction-based probe capable of simultaneously detecting changes in mitochondrial polarity, mtDNA levels, and morphology without spectral crosstalk [1]. In contrast, standard probes like MitoTracker Deep Red (morphology), JC-1 (membrane potential), or TMRM (membrane potential) are limited to reporting on a single mitochondrial parameter, requiring multiple parallel experiments for a multi-faceted analysis [2]. Mito-DK's integrated readout reduces experimental variability and reagent use.

Mitochondrial Biology Fluorescent Probe Cell Death

High Photostability for Extended Live-Cell Imaging vs. Rapidly Photobleaching Dyes

Mito-DK is reported to possess high photostability, a critical feature for real-time tracking of dynamic cellular processes . While specific quantitative photobleaching half-life comparisons are not provided in the available public data, the probe's design as a non-reaction-based dye inherently avoids the photobleaching issues common in many reaction-based or less stable fluorescent probes . This contrasts with some common dyes like certain MitoTracker variants or JC-1, which are known to photobleach relatively quickly during time-lapse imaging .

Live-Cell Imaging Photostability Fluorescent Dye

Low Cytotoxicity for Viable Cell Assays vs. Probes with Higher Toxicity Profiles

Mito-DK is characterized by low cytotoxicity, making it suitable for long-term live-cell imaging studies without inducing significant cellular stress or death . While a direct CC50 value is not provided in the public domain, this is a key differentiator from some alternatives like certain MitoTracker dyes (e.g., MitoTracker Orange) that can exhibit cytotoxicity at higher concentrations or with prolonged incubation, potentially confounding experimental results .

Cytotoxicity Cell Viability Fluorescent Probe

Demonstrated Utility in Tracking Pyroptosis vs. Probes Requiring Secondary Validation

Mito-DK has been specifically validated for the real-time tracking and multidimensional assessment of mitochondria-associated pyroptosis in cancer cells [1]. The study demonstrated its utility in evaluating the pyroptosis-inducing ability of doxorubicin and the pyroptosis-inhibiting capacity of puerarin [1]. This application-specific validation is a strong differentiator from generic mitochondrial probes like MitoTracker or JC-1, which only report on morphology or membrane potential and would require additional, independent assays (e.g., Western blot for gasdermin D cleavage) to confirm pyroptosis [2].

Pyroptosis Cancer Research Cell Death

Optimal Research Applications for Mito-DK: Leveraging Its Unique Multiplexed Capabilities


Investigating the Mitochondrial Mechanisms of Pyroptosis in Oncology Research

Mito-DK is the ideal tool for researchers studying the role of mitochondrial dysfunction in pyroptosis, a form of programmed cell death implicated in cancer development and therapy [1]. Its ability to simultaneously report on changes in mitochondrial polarity, mtDNA levels, and morphology provides a comprehensive dataset that directly links mitochondrial dynamics to the pyroptotic process. This eliminates the need for multiple, separate assays, saving time and resources while reducing experimental variability. The probe has been successfully used to evaluate both the pro-pyroptotic effects of chemotherapeutics (doxorubicin) and the anti-pyroptotic effects of natural compounds (puerarin), demonstrating its value in drug discovery and mechanistic studies [1].

High-Content Screening (HCS) for Mitochondrial Health Modulators

In pharmaceutical and biotechnology settings, Mito-DK's multiplexed, crosstalk-free readout is highly suited for high-content screening assays [1]. By enabling the quantification of three distinct mitochondrial health markers in a single well, Mito-DK significantly increases the information yield per screening campaign compared to single-parameter dyes. This allows for more nuanced hit identification and prioritization, distinguishing compounds that may affect mitochondrial morphology without altering polarity, or vice versa. Its low cytotoxicity and high photostability further support its use in automated, long-term live-cell imaging platforms .

Real-Time, Longitudinal Studies of Mitochondrial Dynamics in Live Cells

For researchers needing to track mitochondrial dynamics over extended periods, Mito-DK offers a robust solution [1]. Its high photostability and low cytotoxicity are critical for maintaining cell health and signal integrity throughout long-duration time-lapse experiments . Unlike dyes that photobleach rapidly or induce cellular stress, Mito-DK allows for continuous, reliable monitoring of subtle changes in mitochondrial network morphology and function. This is particularly valuable for studying processes like mitochondrial fission/fusion, mitophagy, and the early stages of cellular stress responses.

Validating Mitochondrial Phenotypes in Genetic Perturbation Studies

When investigating the function of specific genes using RNAi or CRISPR-Cas9 technologies, Mito-DK provides a powerful endpoint for assessing the resulting mitochondrial phenotype [1]. Its multiparametric readout can reveal whether a gene knockdown or knockout affects mitochondrial polarity, mtDNA content, or network structure. This integrated analysis provides deeper mechanistic insight than any single-parameter assay and can help prioritize candidate genes for further functional studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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